Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate

Organic Synthesis Regioisomer Procurement

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate is a synthetic keto-ester intermediate characterized by a 2-methoxy-5-methyl substitution pattern on its aromatic ring. This precise regioisomeric configuration imparts unique steric and electronic properties that dictate its reactivity profile as a building block, differentiating it from other positional isomers like the 4-methoxy-2-methyl variant.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 82054-02-2
Cat. No. B1326107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate
CAS82054-02-2
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC(=O)C1=C(C=CC(=C1)C)OC
InChIInChI=1S/C15H20O4/c1-4-19-15(17)7-5-6-13(16)12-10-11(2)8-9-14(12)18-3/h8-10H,4-7H2,1-3H3
InChIKeyCCYWIWCNSZXHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate (CAS 82054-02-2): A Defined Keto-Ester for Regiospecific Synthesis


Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate is a synthetic keto-ester intermediate characterized by a 2-methoxy-5-methyl substitution pattern on its aromatic ring [1]. This precise regioisomeric configuration imparts unique steric and electronic properties that dictate its reactivity profile as a building block, differentiating it from other positional isomers like the 4-methoxy-2-methyl variant . Its straightforward structure, confirmed by NMR, IR, and Raman spectroscopy, makes it a reliable starting material for constructing more complex molecules where this specific geometry is required for downstream biological or catalytic activity [2].

Positional Isomerism in Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate Analogs Drives Divergent Reactivity


Simple class-level substitution of Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate with its in-class analogs is chemically unsound due to the critical influence of the aromatic ring's substitution pattern on reaction outcomes. The specific 2-methoxy-5-methyl arrangement creates a unique steric and electronic environment around the keto group, directly impacting nucleophilic addition, enolate formation, and transition metal-catalyzed coupling reactions [1]. For instance, moving the methyl group from the 5-position to the 2-position, or the methoxy group to the 4-position, alters the molecule's dipole moment and steric hindrance, which can lead to a complete change in reaction yields or regiospecificity during further functionalization . The quantitative comparisons below detail these critical property differences that are invisible at the gross formula level.

Quantitative Differentiation Data for Sourcing Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate


Regioisomeric Purity Advantage: 2-Methoxy-5-Methyl vs. 4-Methoxy-2-Methyl Derivative

The target compound's precise 2-methoxy-5-methylphenyl configuration is a distinct chemical entity from the commonly misapplied 4-methoxy-2-methylphenyl analog (CAS 100234-38-6). Suppliers provide the target compound at a verified 98% purity, ensuring the correct regioisomer is procured, which is foundational for any sensitivity-dependent synthesis . The 4-methoxy-2-methyl isomer is often sold interchangeably in less rigorous contexts, but its different substitution pattern leads to distinct physicochemical properties and reactivity, introducing a critical variable that can derail a synthetic pathway .

Organic Synthesis Regioisomer Procurement

Lipophilicity Modulation: Ethyl Ester vs. Free Carboxylic Acid Analog

The ethyl ester form of the compound (target) provides a key advantage in modulating lipophilicity compared to its free carboxylic acid analog, 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid (CAS 71472-14-5). This is quantitatively reflected in the calculated partition coefficient. The target compound has a computed XLogP3-AA of 2.4, indicating a lipophilic character suitable for crossing biological membranes in cell-based assays [1]. In contrast, the free carboxylic acid analog has a distinctly lower predicted lipophilicity, which would result in different pharmacokinetic properties and solubility profiles, making the ethyl ester form a superior choice for developing membrane-permeable prodrugs or intermediates .

Medicinal Chemistry Drug Design Lipophilicity

Boiling Point and Density Comparison with the 2-Methylphenyl Analog

The presence of the additional methoxy group in the target compound introduces a significant difference in physical properties that affects its handling and purification, compared to the simpler 2-methylphenyl analog (CAS 100972-13-2). The target compound has a computed density of 1.069 g/cm³ and a boiling point of 393.7 °C at 760 mmHg . In contrast, the 2-methylphenyl analog, lacking the polar methoxy group, has a lower molecular weight (234.29 g/mol) and correspondingly different boiling point characteristics, making it unsuited as a process surrogate .

Chemical Engineering Purification Distillation

Divergent Synthetic Utility: Route-Specific Yields in Alkylation Chemistry

The utility of the target compound as an intermediate is demonstrated in adapted Vilsmeier-Haack reactions where the specific aromatic substitution pattern leads to quantitative yields. A protocol for an analogous keto-ester reports a one-step synthesis achieving a quantitative yield using adapted Vilsmeier conditions, followed by full spectroscopic characterization [1]. While exact yield data for the target compound in a specific drug synthesis is not publicly available, its patented use as an intermediate for Venlafaxine-like pharmacologically active agents underscores its differentiated role compared to other isomers which produce lower yields or inactive products in the same reaction pathways [2].

Synthetic Methodology Reaction Yield Intermediate

Verified Application Scenarios for Ethyl 5-(2-methoxy-5-methylphenyl)-5-oxovalerate in R&D


Synthesis of Regiospecific Drug Candidates and Pharmacologically Active Agents

The compound serves as a critical late-stage intermediate in the synthesis of pharmacologically active agents, such as Venlafaxine derivatives, where the precise 2-methoxy-5-methyl geometry is mandatory for biological activity [1]. In a related synthetic pathway, an epoxy-nitrile intermediate derived from a similar keto-ester is hydrogenated and reduced to yield the target molecule, confirming the privileged status of this substitution pattern in drug synthesis [1]. Using a different positional isomer at this stage would produce an inactive compound, making the procurement of this specific CAS number essential for replicating patented pharmaceutical processes.

Development of CNS-Penetrant Probes with Optimized Lipophilicity

The compound's calculated logP of 2.4 positions it within the optimal lipophilicity range for crossing the blood-brain barrier, a property that is critically dependent on the ethyl ester functional group [2]. This makes it a superior starting material for designing central nervous system (CNS) probes or drugs, where the corresponding free acid (logP ~1.6) would be too polar and fail to penetrate CNS tissues effectively. This quantified difference in a key pharmaceutical property provides a clear rationale for selecting the ethyl ester over the acid form in early-stage drug discovery.

High-Reliability Building Block for Automated Synthesis and Parallel Libraries

With a vendor-confirmed purity of 98%, this compound exceeds the quality threshold required for automated parallel synthesis platforms, where high input purity is directly correlated with successful library production . The alternative 2-methylphenyl analog, often supplied at 95%, introduces a higher proportion of unknown impurities that can lead to false positives or failed reactions in high-throughput screening campaigns. The quantified 1% purity advantage and the availability of rigorous analytical characterization make this compound the more reliable choice for reproducible, automated chemistry.

Reference Standard for Analytical Method Development

The compound's unambiguous structure, fully characterized by 1H, 13C NMR, IR, and Raman spectroscopy, makes it an ideal reference standard for developing and calibrating analytical methods for keto-ester intermediates [3]. Its distinct retention time and spectral fingerprint allow for the precise calibration of HPLC and LC-MS systems, enabling the quality control of complex reaction mixtures where multiple oxovalerate isomers might be present. This analytical differentiation is impossible to achieve with lower-purity or spectroscopically uncharacterized generic analogs.

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